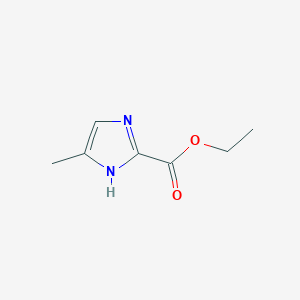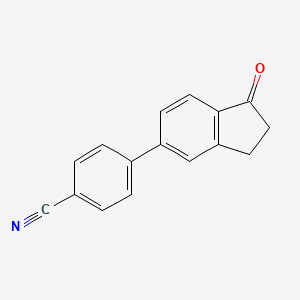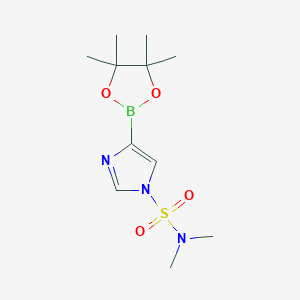![molecular formula C14H15ClN2O4 B1370594 ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate CAS No. 1134334-63-6](/img/structure/B1370594.png)
ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Applications De Recherche Scientifique
Synthesis of Alkaloid Derivatives
Indole derivatives are prevalent in many natural alkaloids, which have significant biological activities. The compound can be used in the synthesis of various alkaloid derivatives, which are essential for developing new pharmaceuticals .
Anticancer Agents
Due to the presence of the indole moiety, this compound has potential applications in the treatment of cancer. Indole derivatives have been shown to possess various biologically vital properties, including anticancer activities .
Microbial Inhibition
The chloroacetyl group in the compound can act as a reactive site for further chemical modifications, leading to the development of new molecules with antimicrobial properties. This is crucial in the search for new antibiotics and antifungal agents .
Enzyme Inhibition
The structure of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate allows it to form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity. This property is valuable for designing enzyme inhibitors that can be used to treat diseases where enzyme regulation is necessary .
Neurotransmitter Modulation
Indole derivatives are structurally similar to the neurotransmitter serotonin. This compound could be used to synthesize molecules that modulate neurotransmitter systems, which is beneficial for treating neurological disorders .
Plant Growth Regulation
Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development. Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate could be used to synthesize analogs that act as plant growth regulators, aiding in agricultural research and development .
Mécanisme D'action
Target of Action
Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is a complex organic compound that interacts with a variety of targets. The primary targets of this compound are enzymes, particularly those involved in the metabolism of other substances . The compound’s interaction with these enzymes can inhibit their activity, leading to changes in the metabolic processes they control .
Mode of Action
The mode of action of Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate involves a nucleophilic attack on the carbon atom by the nitrogen atom in the compound . This is followed by the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion . This reaction mechanism is typical of acyl chlorides and amines .
Biochemical Pathways
Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate affects several biochemical pathways. The compound is a derivative of indole, a heterocyclic compound that plays a significant role in cell biology . Indole derivatives are known to affect various biological pathways, including those involved in the metabolism of tryptophan . The compound’s interaction with these pathways can lead to downstream effects on cellular processes.
Pharmacokinetics
As an indole derivative, it is likely to share some pharmacokinetic properties with other compounds in this class . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The result of the action of Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate at the molecular and cellular level is the inhibition of certain enzymes . This can lead to changes in the metabolic processes these enzymes control, potentially affecting the function of cells and tissues. Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Action Environment
The action, efficacy, and stability of Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate can be influenced by various environmental factors. For example, changes in pH can affect the compound’s reactivity . Additionally, the presence of other substances, such as other metabolites or drugs, can also influence the compound’s action .
Orientations Futures
The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed . Identifying novel targets and drug candidates for tuberculosis is therefore crucial . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-14(19)13-12(17-11(18)7-15)9-6-8(20-2)4-5-10(9)16-13/h4-6,16H,3,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEXPWNOAWOOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



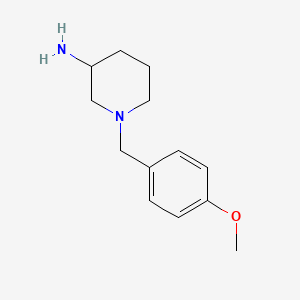
![1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370513.png)


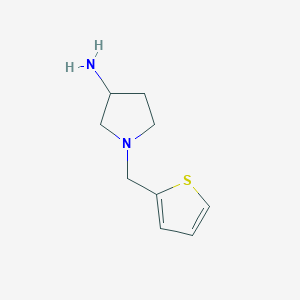
![1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1370518.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370519.png)
![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1370520.png)
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370523.png)
![1-[(4-Bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370525.png)
